C-4 Bromo Substituent Enables Suzuki Coupling
The presence of the bromine atom at the C-4 position of the pyrazole ring in 3-((4-Bromo-1H-pyrazol-1-yl)methyl)aniline directly enables palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for generating compound libraries [1]. This is a stark functional contrast to its direct non-brominated analog, 3-(pyrazol-1-ylmethyl)aniline (CAS 892502-09-9), which lacks this reactive handle and therefore cannot undergo this critical late-stage functionalization without additional, often low-yielding, C-H activation steps [2]. The bromo substituent acts as a pre-installed synthetic linchpin, allowing for the modular introduction of aryl, heteroaryl, or vinyl groups to rapidly explore structure-activity relationships around the pyrazole core [1].
| Evidence Dimension | Synthetic Versatility (Suzuki-Miyaura Cross-Coupling Capability) |
|---|---|
| Target Compound Data | C-4 Br substituent present; reactive in Pd-catalyzed cross-couplings [1] |
| Comparator Or Baseline | 3-(pyrazol-1-ylmethyl)aniline (CAS 892502-09-9): C-4 H substituent; unreactive in cross-couplings without prior functionalization [2] |
| Quantified Difference | Qualitative difference: Enables a critical reaction manifold (Suzuki coupling) that is inaccessible to the comparator. |
| Conditions | Inferred from established reactivity of 4-bromopyrazole derivatives in Suzuki-Miyaura reactions. |
Why This Matters
For procurement, this means the compound is not just a screening hit but a versatile scaffold that allows for rapid, parallel library synthesis, maximizing the value of downstream chemistry resources.
- [1] Abdel-Wahab BF, Khidre RE, Farahat AA. Synthesis of Substituted Pyrazoles from Aryl-Sydnones. Current Organic Synthesis. 2023;20(2):238-245. doi:10.2174/1570179419666220329161323. View Source
- [2] BocSci. 3-[(1-Pyrazolyl)methyl]aniline (CAS 892502-09-9). Product Page. Accessed 2026. View Source
